molecular formula C11H13N3O B8703380 2-(4-Amino-3-methylphenyl)-5-methyl-1H-pyrazol-3(2H)-one CAS No. 648917-72-0

2-(4-Amino-3-methylphenyl)-5-methyl-1H-pyrazol-3(2H)-one

Cat. No.: B8703380
CAS No.: 648917-72-0
M. Wt: 203.24 g/mol
InChI Key: GYQVQGNPXJUOER-UHFFFAOYSA-N
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Description

2-(4-Amino-3-methylphenyl)-5-methyl-1H-pyrazol-3(2H)-one is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3-methylphenyl)-5-methyl-1H-pyrazol-3(2H)-one typically involves the reaction of 4-amino-3-methylacetophenone with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the desired pyrazolone compound. The reaction conditions often include the use of ethanol as a solvent and a reaction temperature of around 80-90°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-3-methylphenyl)-5-methyl-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Scientific Research Applications

2-(4-Amino-3-methylphenyl)-5-methyl-1H-pyrazol-3(2H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Amino-3-methylphenyl)-5-methyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole
  • 2-(4-Amino-3-methylphenyl)-6-hydroxybenzothiazole
  • 2-(4-Amino-3-iodophenyl)benzothiazole

Uniqueness

2-(4-Amino-3-methylphenyl)-5-methyl-1H-pyrazol-3(2H)-one stands out due to its unique pyrazolone structure, which imparts distinct chemical and biological properties

Properties

CAS No.

648917-72-0

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

2-(4-amino-3-methylphenyl)-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C11H13N3O/c1-7-5-9(3-4-10(7)12)14-11(15)6-8(2)13-14/h3-6,13H,12H2,1-2H3

InChI Key

GYQVQGNPXJUOER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(N1)C2=CC(=C(C=C2)N)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Hydrogen was introduced under atmospheric pressure into the mixture of 350 mg of 5-methyl-2-(3-methyl-4-nitrophenyl)-1,2-dihydropyrazol-3-one, 70 mg of Pd/C and 50 ml of tetrahydrofuran until the theoretical uptake. Afterwards, the catalyst was filtered off with suction and the mixture was concentrated to dryness under reduced pressure and the residue was stirred in t-butyl methyl ether. The solid was filtered off with suction and dried under reduced pressure.
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0 (± 1) mol
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Reaction Step One
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350 mg
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70 mg
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catalyst
Reaction Step One

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